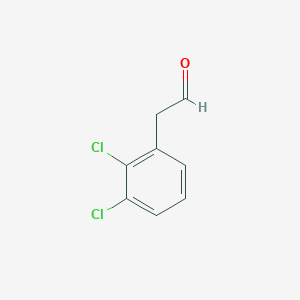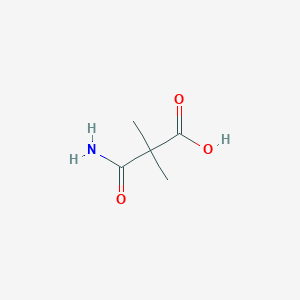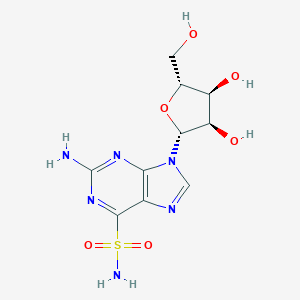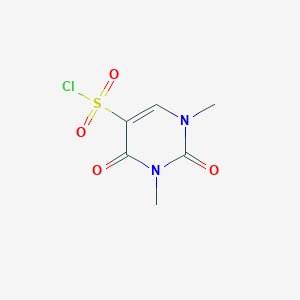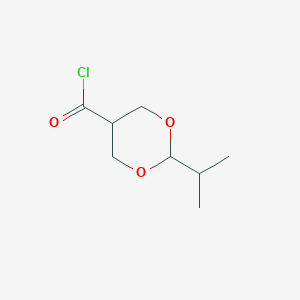![molecular formula C21H23F2NO5 B053924 3-methylbutyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate CAS No. 124733-03-5](/img/structure/B53924.png)
3-methylbutyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methylbutyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 3-methylbutyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate is not fully understood. However, it is believed that this compound may act by inhibiting the activity of certain enzymes that are involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that this compound may have a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the production of certain inflammatory cytokines, which may make it a potential treatment for inflammatory diseases. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-methylbutyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate in lab experiments is that it is relatively easy to synthesize using common laboratory techniques. Additionally, this compound has been shown to have a variety of potential applications in the field of medicine. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on 3-methylbutyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate. One potential direction is to further explore the compound's potential as an anti-inflammatory agent, as well as its potential to inhibit the growth of cancer cells. Additionally, future research could focus on elucidating the compound's mechanism of action, which may help to identify additional potential applications for this compound in the field of medicine. Finally, future research could focus on developing new synthesis methods for this compound, which may make it more accessible for use in lab experiments.
Métodos De Síntesis
The synthesis of 3-methylbutyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate has been achieved using various methods. One of the most commonly used methods involves the reaction of 2-(difluoromethoxy)benzaldehyde with 3-methylbut-2-en-1-ol in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then reacted with 2-cyanopyridine in the presence of a base such as potassium carbonate to yield this compound.
Aplicaciones Científicas De Investigación
3-methylbutyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate has been the subject of scientific research due to its potential applications in the field of medicine. This compound has been studied for its potential as an anti-inflammatory agent, as well as for its potential to inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential to act as an antifungal agent and as a potential treatment for Alzheimer's disease.
Propiedades
Número CAS |
124733-03-5 |
|---|---|
Fórmula molecular |
C21H23F2NO5 |
Peso molecular |
407.4 g/mol |
Nombre IUPAC |
3-methylbutyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C21H23F2NO5/c1-11(2)8-9-27-19(25)16-12(3)24-14-10-28-20(26)18(14)17(16)13-6-4-5-7-15(13)29-21(22)23/h4-7,11,17,21,24H,8-10H2,1-3H3 |
Clave InChI |
IWXMRQFVUAGHOS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)COC2=O)C3=CC=CC=C3OC(F)F)C(=O)OCCC(C)C |
SMILES canónico |
CC1=C(C(C2=C(N1)COC2=O)C3=CC=CC=C3OC(F)F)C(=O)OCCC(C)C |
Sinónimos |
Furo(3,4-b)pyridine-3-carboxylic acid, 1,4,5,7-tetrahydro-4-(2-(difluo romethoxy)phenyl)-2-methyl-5-oxo-, 3-methylbutyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B53851.png)
![5-[(3,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B53852.png)

![2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetic acid](/img/structure/B53854.png)
![1H-Isoindole-1,3(2H)-dione, 2-[4-[[3-(2-methoxyphenyl)propyl]methylamino]butyl]-](/img/structure/B53856.png)
